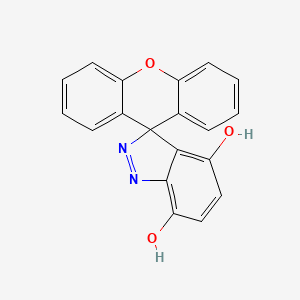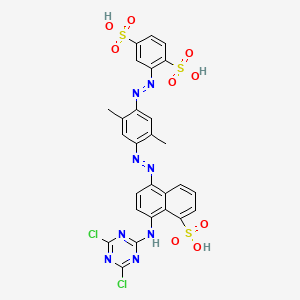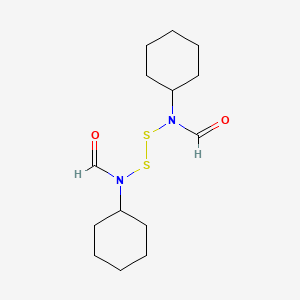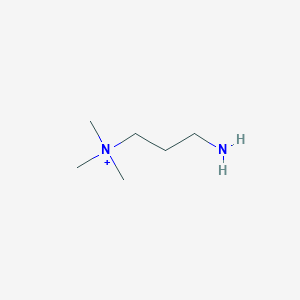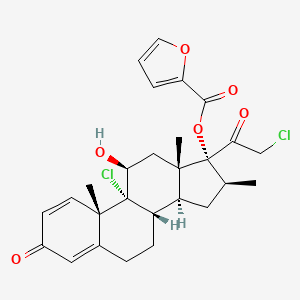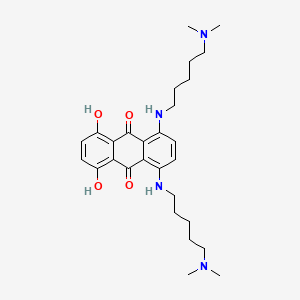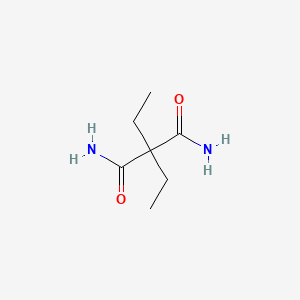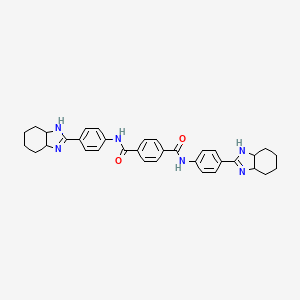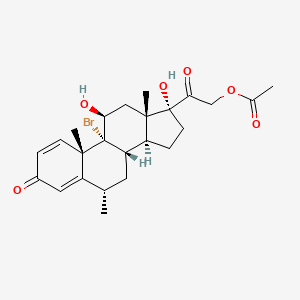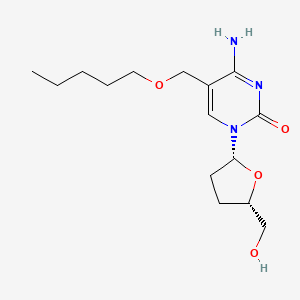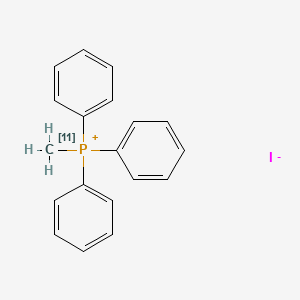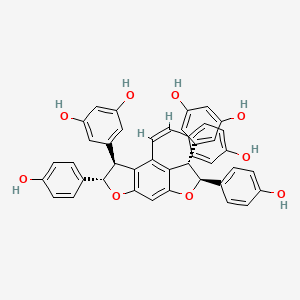
2-(Bis(2-hydroxyethyl)amino)ethanol dodecyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, dodecyl ester, compound with 2,2’,2’'-nitrilotris(ethanol) is synthesized through the reaction of dodecanol with polyphosphoric acid or phosphorus pentoxide, followed by neutralization with triethanolamine . The reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors where dodecanol and polyphosphoric acid are mixed under controlled conditions. The mixture is then neutralized with triethanolamine to produce the final product. The process is designed to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, dodecyl ester, compound with 2,2’,2’'-nitrilotris(ethanol) undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Alkyl halides or other alkylating agents are employed in substitution reactions.
Major Products Formed
Hydrolysis: Dodecanol and phosphoric acid derivatives.
Oxidation: Oxidized dodecyl derivatives.
Substitution: Various alkyl phosphates depending on the substituent used.
Scientific Research Applications
Phosphoric acid, dodecyl ester, compound with 2,2’,2’'-nitrilotris(ethanol) has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and dispersion of ingredients. The molecular targets include hydrophobic and hydrophilic interfaces, where it aligns itself to reduce interfacial tension . The pathways involved include the formation of micelles and other structures that enhance the solubility and stability of various compounds .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, lauryl ester, compound with 2,2’,2’'-nitrilotris(ethanol) .
- Phosphoric acid, cetyl ester, compound with 2,2’,2’'-nitrilotris(ethanol) .
Uniqueness
Phosphoric acid, dodecyl ester, compound with 2,2’,2’'-nitrilotris(ethanol) is unique due to its specific chain length (dodecyl group), which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as a surfactant in various applications . Its ability to form stable emulsions and dispersions sets it apart from other similar compounds .
Properties
CAS No. |
36395-37-6 |
|---|---|
Molecular Formula |
C18H42NO7P |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;dodecyl dihydrogen phosphate |
InChI |
InChI=1S/C12H27O4P.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;8-4-1-7(2-5-9)3-6-10/h2-12H2,1H3,(H2,13,14,15);8-10H,1-6H2 |
InChI Key |
BIHQJMSIEXRWPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


